
6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one
Vue d'ensemble
Description
6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one is a synthetic organic compound with a unique chemical structure. It is a member of the pyrimidin-4-one family of compounds, which have a wide range of applications in both pharmaceutical and industrial research. In
Applications De Recherche Scientifique
Polymorphic Forms and Hydrogen Bonding Studies
- 4-Amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, a compound similar in structure to 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one, has been studied for its crystalline forms. These forms show different types of hydrogen bonding and pi-pi interactions, leading to diverse molecular structures and properties (Glidewell, Low, Marchal, & Quesada, 2003).
Antitumor Agent Synthesis
- Compounds structurally related to 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one have been synthesized and evaluated as antitumor agents. Their structural frameworks, including pyrimidine rings, have shown inhibitory activity against specific human enzymes, suggesting potential in cancer treatment (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Hydrogen-Bonded Structural Forms
- Studies on compounds with similar core structures have highlighted the importance of intramolecular hydrogen bonds in determining the arrangement of molecules, thus impacting their potential applications in medicinal chemistry (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Antibacterial and Antioxidant Activity
- Derivatives of pyrimidine, structurally related to 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one, have demonstrated antibacterial and antioxidant properties. This suggests potential applications in developing new antimicrobial and protective agents (Maheswaran et al., 2012).
Synthesis of Novel Amino Acids
- The synthesis of new amino acids using a pyrimidinone ring, similar to 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one, has been achieved. These compounds could have applications in peptide and protein engineering (ElMarrouni & Heras, 2015).
Antimicrobial Activity and Mechanism
- Structural analogs of 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one have been synthesized and their antimicrobial activities assessed. These studies provide insights into the mechanism of action of such compounds, potentially leading to new antimicrobial therapies (Vlasov et al., 2021).
Antiviral Applications
- Research on compounds with a similar pyrimidine structure has shown significant antiviral activity. This suggests that derivatives of 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one could be explored for antiviral drug development (Balaraman, Nayak, Subbiah, & Elango, 2018).
Propriétés
IUPAC Name |
4-amino-2-(4-benzylpiperidin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c17-14-11-15(21)19-16(18-14)20-8-6-13(7-9-20)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H3,17,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMJNRYBRWCEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC(=CC(=O)N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1384259.png)
![2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol](/img/structure/B1384260.png)
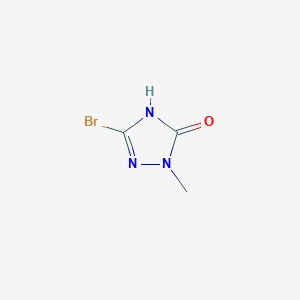
![3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384262.png)
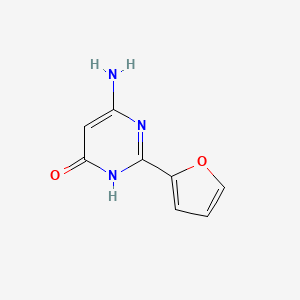

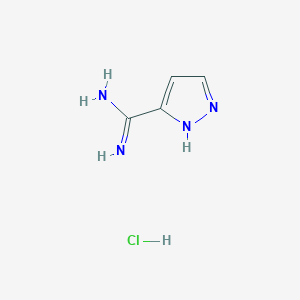
![1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1384270.png)
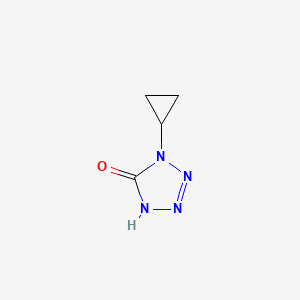
![2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1384272.png)
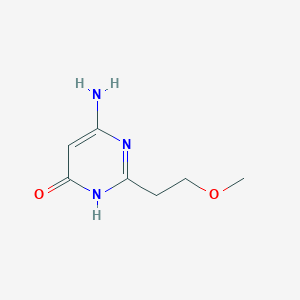
![7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384275.png)
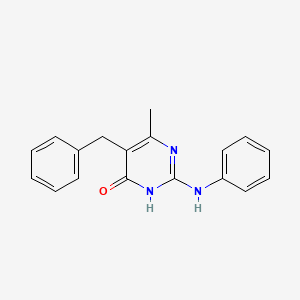
![tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1384280.png)